2-(Isothiocyanatomethyl)thiirane
Description
2-(Isothiocyanatomethyl)thiirane is a thiirane derivative featuring a three-membered sulfur-containing ring (C₂H₄S) substituted with an isothiocyanate (-N=C=S) group via a methylene bridge. Its molecular formula is C₄H₅NS₂, with a molecular weight of 131.22 g/mol. The compound’s reactivity arises from the strained thiirane ring and the electrophilic isothiocyanate group, enabling participation in cycloaddition, nucleophilic ring-opening, and polymer modification reactions.
Properties
CAS No. |
59288-35-6 |
|---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
2-(isothiocyanatomethyl)thiirane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-1-4-2-7-4/h4H,1-2H2 |
InChI Key |
XQKUODYJZOKVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CN=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isothiocyanatomethyl)thiirane can be synthesized through the reaction of 2-chloromethylthiirane with ammonium isothiocyanate. This reaction typically occurs in an aprotic solvent like acetonitrile (MeCN) and in the presence of a base such as potassium hydroxide (KOH) . Another method involves the reaction of thiirane with phenyl isothiocyanate, which can be catalyzed by lithium chloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
2-(Isothiocyanatomethyl)thiirane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: The strained thiirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and thiols.
Solvents: Aprotic solvents like acetonitrile (MeCN) are often used.
Catalysts: Bases such as potassium hydroxide (KOH) and lithium chloride (LiCl) can catalyze reactions involving this compound
Major Products Formed
Thietanylpyrazole: Formed from the reaction with 3,5-dibromo-4-nitropyrazole in aqueous medium.
N-phenyl-1,3-dithiolan-2-imine: Formed from the reaction with phenyl isothiocyanate.
Scientific Research Applications
2-(Isothiocyanatomethyl)thiirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isothiocyanatomethyl)thiirane involves the reactivity of its isothiocyanate group and the strained thiirane ring. The isothiocyanate group can react with nucleophiles, leading to the formation of various products. The thiirane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions .
Comparison with Similar Compounds
Comparison with Similar Thiirane Derivatives
Structural and Functional Comparisons
Table 1: Structural and Physical Properties
Reactivity and Stability
Thermal Stability
- This compound : Predicted to decompose at lower temperatures due to electron-withdrawing -N=C=S group increasing ring strain. Comparable to substituted thiiranes, which desulfurize to alkenes at 150–250°C .
- SB-3CT : Stable up to 200°C; sulfonyl group stabilizes the ring via resonance .
- Trimethylthiirane : Decomposes above 250°C; bulky methyl groups reduce ring strain .
Ring-Opening Mechanisms
- This compound : Nucleophilic attack at sulfur opens the ring, forming a dithiolane or alkene. The isothiocyanate group may participate in subsequent reactions (e.g., with amines) .
- SB-3CT : Deprotonation at the methylene adjacent to sulfonyl initiates ring-opening, critical for MMP inhibition .
- ETBAA : Ring-opening via anhydride crosslinking in polymers, enhanced by H-bonding motifs .
Polymer Chemistry
- Thiirane-POSS Composites : Thiiranes like octakis[(3-thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane improve epoxy resin thermal stability (10–20°C increase in decomposition temperature) .
- This compound: Potential crosslinker for polyurethanes or epoxy resins, leveraging isothiocyanate-amine reactions.
Medicinal Chemistry
Research Findings and Data
Table 2: Thermal and Reactivity Data
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